
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is a complex organic compound often used in synthetic chemistry. It is a derivative of galactopyranoside, modified with acetyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using acetyl groups through acetylation reactions.
Silylation: The 6-OH group is selectively protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl and silyl protecting groups under acidic or basic conditions.
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Substitution: Nucleophilic substitution reactions at the anomeric carbon.
Common Reagents and Conditions
Hydrolysis: Acetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Oxidation: PCC in dichloromethane.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Hydrolysis: Free galactopyranoside.
Oxidation: Galactopyranoside with carbonyl groups.
Substitution: Substituted galactopyranoside derivatives.
Scientific Research Applications
Glycosylation Reagent
One of the primary applications of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is as a glycosylation reagent. Glycosylation is a crucial reaction in carbohydrate chemistry that involves the formation of glycosidic bonds between sugars and other molecules. This compound facilitates the synthesis of various glycosides, which are essential in the development of pharmaceuticals and biologically active compounds.
Synthesis of Complex Carbohydrates
This compound is instrumental in synthesizing complex carbohydrates and oligosaccharides. Its ability to undergo selective deprotection allows chemists to create intricate carbohydrate structures that mimic natural glycoconjugates.
Case Studies
- Synthesis of Glycoconjugates : This compound has been utilized in studies aiming to synthesize glycoproteins and glycolipids, which are vital for cell recognition processes and immune response.
- Antigen Development : Research has shown that derivatives of this compound can be used to create synthetic antigens for vaccine development against bacterial infections.
Pharmacological Applications
Emerging studies have indicated potential pharmacological applications for this compound, particularly concerning its antimicrobial and anticancer activities.
Antimicrobial Activity
Research has demonstrated that certain derivatives exhibit significant antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the acetyl and silyl groups can enhance efficacy against specific bacterial strains.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown promise. In vitro studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The acetyl and silyl groups protect the hydroxyl groups during synthetic transformations, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-nitro-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is unique due to its specific combination of protecting groups, which provide stability and reactivity tailored for specific synthetic applications. The tert-butyldimethylsilyl group offers steric protection, while the acetyl groups provide a balance between stability and reactivity.
Biological Activity
Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside (CAS No. 594841-23-3) is a modified sugar compound that has garnered attention for its potential biological activities. This article explores the compound's properties, synthesis methods, and its biological implications based on diverse research findings.
- Molecular Formula : C19H34O9Si
- Molecular Weight : 434.56 g/mol
- CAS Number : 594841-23-3
The compound features a galactopyranoside structure with multiple acetyl groups and a tert-butyldimethylsilyl protecting group, which enhances its stability and solubility in various solvents.
Synthesis
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside typically involves the following steps:
- Protection of Hydroxyl Groups : The hydroxyl groups on the galactose molecule are protected using acetylation to prevent unwanted reactions during further chemical modifications.
- Silylation : The introduction of the tert-butyldimethylsilyl group at the 6-position enhances the compound's stability and solubility.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
Biological Activity
Research indicates that Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside exhibits several biological activities:
Antitumor Activity
Studies have shown that glycosides can enhance the efficacy of chemotherapeutic agents. For instance, a study exploring glucose-gemcitabine glycoconjugates highlighted the potential for sugar moieties to facilitate drug uptake in cancer cells . This suggests that similar compounds like Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside may also serve as effective carriers for anticancer drugs.
Immunomodulatory Effects
Glycosides derived from galactose have been reported to modulate immune responses. They can enhance macrophage activity and stimulate cytokine production, which is crucial for immune defense mechanisms. This activity is particularly relevant in developing immunotherapeutic strategies against various diseases.
Antiviral Properties
Research has indicated that certain glycosides can inhibit viral replication. The presence of sugar moieties may enhance binding affinity to viral receptors or interfere with viral entry into host cells. Further studies are required to elucidate the specific mechanisms through which Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside may exert antiviral effects.
Case Studies and Research Findings
Properties
Molecular Formula |
C19H34O9Si |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3/t14-,15+,16+,17-,18+/m1/s1 |
InChI Key |
DZCGETIINZOISC-ICUGJSFKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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